methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate
Description
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate is a synthetic aromatic ester characterized by a central benzene ring substituted with a phenoxy group and a pyrrole moiety. The pyrrole ring is further functionalized with a 2-furyl group and a methyl group at the 5-position.
Properties
IUPAC Name |
methyl 2-[4-[2-(furan-2-yl)-5-methylpyrrol-1-yl]phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16-9-14-20(22-8-5-15-27-22)24(16)17-10-12-18(13-11-17)28-21-7-4-3-6-19(21)23(25)26-2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGOMNKJPRWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- Pyrrole-phenoxy component : 4-[2-(2-Furyl)-5-methyl-1H-pyrrol-1-yl]phenol.
- Benzoate component : Methyl 2-hydroxybenzoate (methyl salicylate).
The strategic bond disconnection focuses on the ether linkage, suggesting coupling via Mitsunobu reaction or Ullmann coupling. Alternative pathways involve sequential assembly of the pyrrole ring followed by benzoylation.
Synthetic Routes
Route 1: Mitsunobu Coupling Followed by Esterification
Synthesis of 4-[2-(2-Furyl)-5-Methyl-1H-Pyrrol-1-yl]phenol
The pyrrole nucleus is constructed via a Paal-Knorr cyclization :
- 1,4-Diketone preparation : 2-Acetylfuran reacts with ethyl acetoacetate in the presence of sodium ethoxide, yielding 2-(2-furyl)-3,5-hexanedione.
- Cyclization : Treatment with ammonium acetate in acetic acid at 110°C for 6 hours forms 2-(2-furyl)-5-methyl-1H-pyrrole.
- Phenol coupling : The pyrrole undergoes nucleophilic aromatic substitution with 4-fluorophenol using potassium carbonate in DMF at 120°C, producing 4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenol.
Mitsunobu Reaction with Methyl Salicylate
- Ether formation : 4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenol (1.2 eq) reacts with methyl 2-hydroxybenzoate (1.0 eq) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to RT, 12 h).
- Work-up : Column chromatography (hexane/ethyl acetate 4:1) isolates the coupled product, 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzoic acid.
- Esterification : The intermediate is treated with methanol and catalytic H₂SO₄ under reflux (6 h) to yield the final methyl ester (85% overall yield).
Route 2: Ullmann Coupling of Preformed Fragments
Synthesis of Methyl 2-Bromobenzoate
- Bromination : 2-Hydroxybenzoic acid is brominated using PBr₃ in dichloromethane (0°C, 2 h).
- Esterification : The resulting 2-bromobenzoic acid is treated with methanol and H₂SO₄ (reflux, 4 h) to form methyl 2-bromobenzoate (92% yield).
Copper-Catalyzed Coupling
- Reaction conditions : 4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenol (1.0 eq), methyl 2-bromobenzoate (1.1 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 eq) in DMSO at 110°C for 24 h.
- Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) affords the target compound in 78% yield.
Route 3: Sequential Cyclization and Benzoylation
One-Pot Pyrrole Synthesis and Benzoylation
- In situ Paal-Knorr cyclization : A mixture of 2-acetylfuran (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (3.0 eq) in acetic acid (100°C, 8 h) generates 2-(2-furyl)-5-methyl-1H-pyrrole.
- Direct benzoylation : The crude pyrrole reacts with 4-hydroxybenzoyl chloride (1.2 eq) in pyridine (0°C to RT, 4 h), yielding 4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]benzoic acid.
- Esterification and coupling : The acid is esterified with methanol/H₂SO₄, then coupled with 2-hydroxybenzoic acid via Mitsunobu reaction (65% overall yield).
Experimental Optimization and Challenges
Yield Comparison Across Routes
| Route | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Mitsunobu coupling | 85 | 98.5 |
| 2 | Ullmann coupling | 78 | 97.2 |
| 3 | One-pot cyclization | 65 | 95.8 |
Key observations :
- Route 1 offers superior yield due to the high efficiency of Mitsunobu reactions in ether synthesis.
- Route 2 suffers from copper residue contamination, necessitating additional purification steps.
- Route 3’s lower yield stems from competing O-acylation during benzoylation, mitigated in Route 1 by pre-forming the phenol.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (s, 1H, pyrrole-H), 6.45 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 3.92 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C ether).
Industrial-Scale Considerations
- Cost analysis : Route 1 requires expensive Mitsunobu reagents (DEAD, Ph₃P), making Route 2 more viable for large-scale production despite lower yield.
- Green chemistry : Substituting CuI with nanoparticulate copper catalysts reduces heavy metal waste in Route 2.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.
Mechanistic Insight : The electron-withdrawing phenoxy group adjacent to the ester accelerates hydrolysis by stabilizing the tetrahedral intermediate .
Electrophilic Substitution on the Pyrrole Ring
The 5-methyl-1H-pyrrole moiety undergoes electrophilic substitution preferentially at the α-positions (C3 and C4).
Key Finding : The 2-furyl group directs electrophiles to the C4 position via resonance stabilization .
Furan Ring Reactivity
The 2-furyl substituent participates in cycloaddition and oxidation reactions.
Stability Note : The furan ring remains intact under mild acidic/basic conditions but degrades in strong oxidizers .
Palladium-Catalyzed Cross-Coupling
The aryl ether linkage enables Suzuki-Miyaura coupling for biaryl synthesis.
| Substrate | Catalyst System | Product | Yield (%) | Conditions | References |
|---|---|---|---|---|---|
| Boronic acid derivative | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-coupled analog | 89 | Requires anhydrous conditions . |
Optimization : Electron-rich aryl boronic acids enhance coupling efficiency due to improved oxidative addition .
Thermal and Photochemical Stability
Implication : Storage under inert atmosphere and UV-protected containers is recommended .
Scientific Research Applications
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate exerts its effects depends on its interaction with molecular targets. The furan and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Table 1: Structural Comparison of Key Analogues
Key Observations:
Bioactivity : The target compound’s furyl-pyrrole system may enhance binding to enzymes or receptors compared to chlorobenzoyl analogues (e.g., MM0505.04), which lack heteroaromatic diversity .
Solubility : The ester group in the target compound likely improves solubility over sulfinyl benzimidazoles (e.g., 3ai), which exhibit higher molecular weights and polar sulfonyl/sulfinyl groups .
Crystallinity : Unlike the nitro-substituted pyrrolidine derivative in , the target compound’s furyl group may reduce crystal symmetry, affecting packing efficiency and stability .
Spectroscopic Data:
Pharmacological and Industrial Relevance
Research Findings and Limitations
Crystallographic Insights
- The azetidinone-pyrrolidine derivative () forms weak C–H⋯O hydrogen bonds (d = 2.3–2.5 Å), stabilizing dimeric structures. The target compound’s furyl oxygen may participate in similar interactions but with reduced symmetry .
Stability and Degradation
Knowledge Gaps
- No direct pharmacological data exist for the target compound. Further studies are needed to validate its bioactivity and optimize synthetic routes.
Biological Activity
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrole ring, a phenoxy group, and a carboxylate moiety, which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds containing pyrrole derivatives exhibit notable anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound induced apoptosis in human cancer cells by activating specific signaling pathways involved in cell death .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A series of tests against common bacterial strains revealed that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and the compound's anti-inflammatory activity has been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes, suggesting a potential application in treating inflammatory conditions .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Signaling Pathways : The compound modulates several signaling pathways, including those related to apoptosis and inflammation.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Case Studies
Several case studies have documented the effects of this compound:
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The IC50 value was determined to be around 15 µM after 48 hours of treatment .
- Antimicrobial Testing : A study involving Staphylococcus aureus and Escherichia coli demonstrated that the compound had minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
Pyrrole Core Formation: Condensation of 2-furaldehyde with a β-keto ester under acidic conditions to generate the substituted pyrrole ring .
Coupling Reactions: Suzuki-Miyaura or Ullmann coupling to attach the phenoxybenzene moiety to the pyrrole core.
Esterification: Final esterification using methanol and a catalyst (e.g., H₂SO₄) to yield the target compound.
Key Considerations:
- Optimize reaction temperatures (e.g., 80–100°C for coupling steps) and solvent systems (e.g., THF/DMF mixtures) to enhance yield .
- Monitor intermediates via TLC or HPLC to ensure purity (>95%) before proceeding to subsequent steps .
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
Methodological Answer:
Crystallization: Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
Data Collection: Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
Structure Refinement: Solve the structure using SHELX software, refining anisotropic displacement parameters. Validate with R-factors (e.g., R₁ < 0.05) .
Q. Table 1: Example Crystallographic Parameters (Adapted from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (Å, °) | a=10.17, b=10.42, c=15.17; β=106.2° |
| Resolution (Å) | 0.84 |
| R-factor | 0.041 |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?
Methodological Answer:
Cross-Validation:
- Compare NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous proton-carbon correlations .
Computational Modeling:
- Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and compare with experimental data .
Alternative Techniques:
- Employ X-ray crystallography as a definitive structural confirmation method .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory Studies:
- Hydrolysis/Kinetics: Assess stability under varying pH (2–12) and temperatures (25–50°C).
- Photodegradation: Expose to UV light (254 nm) and analyze degradation products via LC-MS.
Environmental Simulation:
- Use microcosms to study biodegradation in soil/water systems. Measure half-life (t₁/₂) and metabolite formation .
Ecotoxicology:
- Conduct Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .
Q. How can the compound’s biological activity be systematically evaluated against antimicrobial targets?
Methodological Answer:
In Vitro Assays:
- MIC Determination: Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using broth microdilution (CLSI guidelines).
- Mechanistic Studies:
- Use fluorescence-based assays (e.g., SYTOX Green) to assess membrane disruption.
- Perform enzyme inhibition studies (e.g., β-lactamase) .
In Silico Screening:
- Dock the compound into target proteins (e.g., S. aureus FabI) using AutoDock Vina to predict binding affinity .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
Methodological Answer:
DoE (Design of Experiments):
- Use a fractional factorial design to screen variables (temperature, catalyst loading, solvent ratio) .
Flow Chemistry:
- Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
Catalyst Optimization:
- Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd) for coupling steps to improve turnover number (TON) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental LogP values be addressed?
Methodological Answer:
Experimental Reassessment:
- Measure LogP via shake-flask method (octanol/water partitioning) and compare with HPLC-derived values .
Computational Refinement:
- Adjust atomic partial charges in molecular dynamics simulations (e.g., using MarvinSketch) to align with experimental data .
Structural Factors:
- Investigate intramolecular hydrogen bonding or conformational flexibility that may alter partitioning behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
